molecular formula C8H11N3O B13111568 2,3-Dimethylisonicotinohydrazide

2,3-Dimethylisonicotinohydrazide

Cat. No.: B13111568
M. Wt: 165.19 g/mol
InChI Key: GTSVJUSOHYHSJS-UHFFFAOYSA-N
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Description

2,3-Dimethylisonicotinohydrazide is an organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features two methyl groups attached to the 2nd and 3rd positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylisonicotinohydrazide typically involves the reaction of 2,3-dimethylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts may vary to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, amines, and oxides. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

2,3-Dimethylisonicotinohydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for treating infectious diseases and cancer.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity and functional groups are leveraged for various applications.

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide (Isoniazid): A well-known antitubercular agent with a similar hydrazide group but without the methyl substitutions.

    2,3-Dimethylisonicotinic Acid: The precursor to 2,3-Dimethylisonicotinohydrazide, lacking the hydrazide group.

    Ethambutol: Another antitubercular drug with a different structure but similar biological activity.

Uniqueness

This compound is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,3-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-6(2)10-4-3-7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

GTSVJUSOHYHSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)NN

Origin of Product

United States

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